molecular formula C21H19N3O6S B2648054 N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 922043-57-0

N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2648054
CAS No.: 922043-57-0
M. Wt: 441.46
InChI Key: LYBJKPOGNICJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a synthetic organic compound designed for advanced scientific research. This molecule features a 1,3,4-oxadiazole core, a heterocyclic scaffold recognized for its significant and diverse biological activities . The structure is strategically hybridized with a 7-ethoxybenzofuran moiety and a 4-(methylsulfonyl)phenylacetamide group, creating a complex pharmacophore of interest in medicinal chemistry and drug discovery. The 1,3,4-oxadiazole class of compounds has demonstrated considerable promise in anticancer research . These derivatives can exert antiproliferative effects through multiple mechanisms, including the inhibition of key enzymes and proteins involved in cancer cell proliferation . Specifically, 1,3,4-oxadiazole conjugates have been reported to act by inhibiting targets such as thymidylate synthase, histone deacetylase (HDAC), topoisomerase II, and telomerase . The presence of the 1,3,4-oxadiazole ring allows the compound to selectively interact with nucleic acids, enzymes, and globular proteins, making it a valuable tool for investigating new oncological pathways . This product is provided for non-human research applications only. It is strictly intended for use in laboratory settings, such as in vitro studies on specific cell lines or as a standard for analytical purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(7-ethoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O6S/c1-3-28-16-6-4-5-14-12-17(29-19(14)16)20-23-24-21(30-20)22-18(25)11-13-7-9-15(10-8-13)31(2,26)27/h4-10,12H,3,11H2,1-2H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBJKPOGNICJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-(7-ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H15N3O4SC_{18}H_{15}N_{3}O_{4}S, with a molecular weight of 369.4 g/mol. The compound features a benzofuran moiety and an oxadiazole ring, which are significant for its biological activity.

Synthesis

The synthesis of oxadiazole derivatives has been well-documented. A study synthesized various 1,3,4-oxadiazole derivatives and evaluated their anticancer properties. The oxadiazole ring was identified as crucial for binding to target proteins, enhancing the compound's efficacy in cancer treatment .

Anticancer Properties

Research indicates that compounds containing the oxadiazole structure exhibit notable anticancer activity. Specifically, derivatives similar to this compound have shown promising results against various cancer cell lines:

  • A549 (lung cancer) : Compounds tested exhibited IC50 values ranging from 1.59 to 7.48 μM, indicating significant cytotoxicity. Notably, some derivatives demonstrated selective toxicity towards cancer cells while sparing normal cells .
CompoundCell LineIC50 (μM)
4hA549<0.14
4fA5491.59
4gC68.16

The mechanism by which these compounds exert their effects often involves the induction of apoptosis in cancer cells through the activation of caspases. For instance, one study reported that certain derivatives activated caspase-3 in treated A549 cells, leading to increased apoptosis .

Table summarizing caspase activation:

Compound% Positive Caspase Activation
Control0.8
4f3.4
Cisplatin11.3

Other Biological Activities

Beyond anticancer effects, benzofuran derivatives have shown potential in various other biological activities:

  • Antioxidant Activity : Compounds similar to this compound have demonstrated antioxidant properties which are critical in preventing oxidative stress-related damage.
  • Antibacterial and Antiviral Effects : Some studies have indicated that benzofuran compounds possess antibacterial and antiviral activities as well.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives:

  • Study on Lung Cancer Cells : A derivative exhibited an IC50 value of <0.14 μM against A549 cells, suggesting high potency .
  • Caspase Activation Study : Another study measured the activation levels of caspase enzymes post-treatment with various compounds, showing significant differences compared to control groups .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Benzofuran-Oxadiazole Derivatives

The target compound’s 7-ethoxybenzofuran group distinguishes it from analogs such as 2-((5-(5-bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide (), where a bromo substituent at position 5 of benzofuran and a fluorophenyl acetamide tail are present. The ethoxy group in the target compound may enhance metabolic stability compared to halogens, as electron-donating groups reduce susceptibility to oxidative degradation .

Methylsulfonylphenyl vs. Nitrophenyl Groups : The 4-(methylsulfonyl)phenyl moiety in the target compound contrasts with nitro-substituted acetamides like N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (). While nitro groups are electron-withdrawing and improve binding to enzymes like tyrosinase, sulfonyl groups enhance hydrophilicity and reduce toxicity, making the target compound more suitable for therapeutic applications .

Thioether vs. Acetamide Linkages

Several analogs, such as 2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (), utilize a thioether bridge (-S-) between oxadiazole and acetamide. In contrast, the target compound employs a direct acetamide linkage (-NH-CO-), which may improve metabolic stability by reducing susceptibility to thioether oxidation .

Comparative Data Table

Compound Name Core Structure Key Substituents Biological Activity (IC₅₀ or Efficacy) Reference
N-(5-(7-Ethoxybenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide Benzofuran-Oxadiazole 7-Ethoxy, 4-methylsulfonylphenyl Not reported (predicted COX-2/AChE) Synthetic focus
2-((5-(5-Bromobenzofuran-2-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-fluorophenyl)acetamide Benzofuran-Oxadiazole 5-Bromo, 4-fluorophenyl Tyrosinase inhibition (IC₅₀ ~12 µM)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Nitrophenyl-Sulfonamide 4-Chloro-2-nitro, methylsulfonyl Intermediate for heterocycles
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Furan-Triazole Furan, triazole-thioether Anti-exudative (40–60% inhibition)
N-(4-Phenylthiazol-2-yl)-2-((5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide Thiazole-Oxadiazole Pyridinyl, thioether AChE inhibition (IC₅₀ 1.2–3.5 µM)

Structure-Activity Relationship (SAR) Insights

  • Benzofuran Substitution : Ethoxy at position 7 (target) vs. bromo at position 5 () influences electronic effects and steric bulk, affecting enzyme binding pockets.
  • Sulfonyl vs. Nitro Groups : Methylsulfonyl in the target compound improves solubility and reduces toxicity compared to nitro groups, which are prone to metabolic reduction .
  • Linker Flexibility : Direct acetamide linkage (target) may confer rigidity, whereas thioether-linked analogs () offer conformational flexibility, impacting target selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.